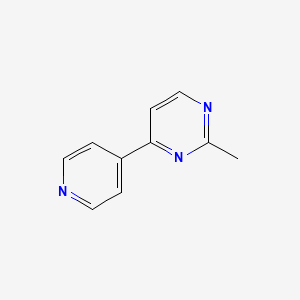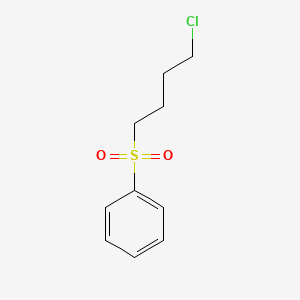
8-Bromo-3-fluoro-2-hydroxyquinoléine
Vue d'ensemble
Description
8-Bromo-3-fluoro-2-hydroxyquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Applications De Recherche Scientifique
8-Bromo-3-fluoro-2-hydroxyquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes.
Mécanisme D'action
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions . This property may contribute to the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that 8-hydroxyquinolines can affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing the 8-hq moiety have been shown to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Action Environment
In environmental research, 8-Bromo-3-fluoro-2-hydroxyquinoline has been studied for its effects on ecosystems and its potential role in pollution management. Environmental factors can influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-fluoro-2-hydroxyquinoline typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a bromine atom is introduced into the quinoline ring using brominating agents such as N-bromosuccinimide (NBS). The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods: Industrial production of 8-Bromo-3-fluoro-2-hydroxyquinoline may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-3-fluoro-2-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its strong metal-chelating properties and wide range of biological activities.
3-Fluoro-2-hydroxyquinoline: Similar to 8-Bromo-3-fluoro-2-hydroxyquinoline but lacks the bromine atom.
8-Bromoquinoline: Contains a bromine atom but lacks the fluorine and hydroxyl groups.
Uniqueness: 8-Bromo-3-fluoro-2-hydroxyquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited for various scientific and industrial applications.
Propriétés
IUPAC Name |
8-bromo-3-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYWQNUGUWKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479782 | |
| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834883-96-4 | |
| Record name | 8-Bromo-3-fluoro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834883-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)

![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)






![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)
